2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one
Description
2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazin-3(2H)-one core substituted with a 4-benzylpiperidinyl acetamide group at position 2 and a morpholine ring at position 4.
The synthesis of such compounds typically involves nucleophilic substitution, alkylation, or condensation reactions. For example, related pyridazinones are synthesized via reactions with bromoacetate derivatives or aromatic aldehydes under basic conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-21-7-6-20(24-12-14-29-15-13-24)23-26(21)17-22(28)25-10-8-19(9-11-25)16-18-4-2-1-3-5-18/h1-7,19H,8-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKBBLYEDZMKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-benzylpiperidine through a nucleophilic substitution reaction.
Introduction of the Oxoethyl Group:
Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate to form the pyridazinone core, often using a condensation reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazin-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Pyridazin-3(2H)-one Derivatives
*Calculated based on formula C₂₆H₂₈FN₅O₃ from ; target compound likely shares similar molecular weight.
Structural and Pharmacokinetic Insights
- Piperidine vs. Piperazine Substituents: The 4-benzylpiperidine group in the target compound contrasts with the 4-fluorophenylpiperazine in .
- Morpholine vs. Methoxy Groups : The morpholine ring at position 6 enhances solubility compared to methoxy-substituted analogs (e.g., ). Morpholine’s electron-rich oxygen also facilitates hydrogen bonding, critical for target engagement .
- Antiviral Activity : The fluorophenyl and methylbenzyl substituents in correlate with antiviral efficacy, suggesting that similar substitutions in the target compound could be explored for infectious disease applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
